2,4-Dichloro-5-fluoro-3-formylbenzoic acid

Vue d'ensemble

Description

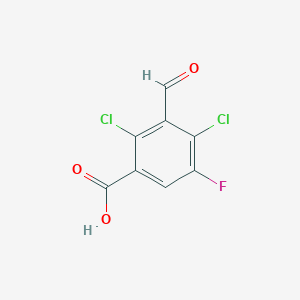

2,4-Dichloro-5-fluoro-3-formylbenzoic acid is an organic compound with the molecular formula C8H3Cl2FO3 and a molecular weight of 237.01 g/mol . It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms, one fluorine atom, and a formyl group attached to the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4-Dichloro-5-fluoro-3-formylbenzoic acid can be synthesized through several methods. One common method involves the reaction of 2,4-dichloro-5-fluorobenzoic acid with formic acid and hydroxylamine hydrochloride. The reaction is carried out at 95°C, and the mixture is stirred for 4 hours at reflux conditions (100-105°C). After cooling, the mixture is poured onto water, stirred, filtered, and dried to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Analyse Des Réactions Chimiques

Conversion to Oxime

The aldehyde group (-CHO) in IV reacts with hydroxylamine to form an oxime intermediate (III) . This step is critical for subsequent elimination reactions.

Reaction Conditions :

-

Reagents : Hydroxylamine (NH₂OH)

Acid Chloride-Mediated Elimination

The oxime (III) undergoes dehydration with an acid chloride (e.g., SOCl₂, POCl₃) to eliminate water, converting the carboxyl group (-COOH) into a chlorocarbonyl group (-COCl) and forming the nitrile 2,4-dichloro-3-cyano-5-fluorobenzoyl chloride (II) .

Reaction Details :

Fluorine/Chlorine Exchange

The nitrile (II) undergoes nucleophilic substitution with fluoride sources (e.g., KF, CsF) to replace chlorine atoms with fluorine, yielding 3-cyano-2,4,5-trifluoro-benzoyl fluoride .

Reaction Parameters :

Structural and Physical Data

| Property | Value |

|---|---|

| Molecular Formula | C₈H₃Cl₂FO₃ |

| Molecular Weight | 237.01 g/mol |

| Exact Mass | 235.94 g/mol |

| LogP | 2.64 |

| PSA | 54.37 Ų |

This compound exemplifies the complexity of fluorinated aromatic synthesis, leveraging selective chlorination, hydrolysis, and substitution reactions to achieve high-yielding transformations. Its role in drug development highlights the importance of meticulous reaction control and intermediate characterization .

Applications De Recherche Scientifique

Organic Synthesis

DFB serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in various reactions to produce derivatives that exhibit enhanced biological activities .

| Application | Description |

|---|---|

| Building Block | Used in synthesizing complex organic compounds |

| Precursor | Serves as a precursor for bioactive compounds |

Biological Studies

DFB has been employed in studies focusing on enzyme inhibition and protein-ligand interactions. Its ability to form covalent bonds with nucleophilic sites on proteins makes it a valuable tool for investigating biological mechanisms.

- Enzyme Inhibition: DFB has shown potential in inhibiting specific enzymes involved in metabolic pathways, suggesting its application in cancer research .

- Antimicrobial Activity: Research indicates that DFB derivatives exhibit significant antibacterial and antifungal properties, making them candidates for antibiotic development .

Medicinal Chemistry

DFB is an important intermediate in the synthesis of pharmaceuticals, particularly those targeting infectious diseases and inflammatory conditions.

| Medicinal Application | Potential Use |

|---|---|

| Antibacterial Agents | Development of new antibiotics |

| Anti-inflammatory Drugs | Potential for treating inflammatory diseases |

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating various DFB derivatives, researchers synthesized compounds that exhibited notable antibacterial activity against multiple strains. Modifications to the DFB structure were found to enhance efficacy significantly .

Case Study 2: Enzyme Interaction Studies

DFB was used as a model compound to investigate interactions with G protein-coupled receptor kinases (GRKs). The study revealed that DFB could effectively inhibit GRK activity, highlighting its potential role in treating cardiac conditions related to metabolism .

Mécanisme D'action

The mechanism of action of 2,4-dichloro-5-fluoro-3-formylbenzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid: Similar structure but with a nitro group instead of a formyl group.

2,4-Dichloro-5-fluorobenzoic acid: Lacks the formyl group.

2,4-Dichloro-5-fluoro-3-hydroxybenzoic acid: Contains a hydroxyl group instead of a formyl group.

Uniqueness

2,4-Dichloro-5-fluoro-3-formylbenzoic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with its analogs. This makes it a valuable intermediate in the synthesis of various bioactive compounds .

Activité Biologique

2,4-Dichloro-5-fluoro-3-formylbenzoic acid (DFB) is a chlorinated benzoic acid derivative that has garnered attention for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential applications in medicinal chemistry, highlighting relevant case studies and research findings.

DFB has the molecular formula and a molecular weight of approximately 237.01 g/mol. The compound features two chlorine atoms and one fluorine atom, along with a formyl group at the 3-position of the benzoic acid structure. These substituents significantly influence its chemical reactivity and biological interactions.

The biological activity of DFB is primarily attributed to its ability to interact with various molecular targets, particularly proteins and enzymes. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The presence of chlorine and fluorine atoms enhances the compound's binding affinity and specificity for its targets, which may include:

- Enzyme Inhibition : DFB has been studied for its potential to inhibit enzymes involved in metabolic pathways.

- Antimicrobial Properties : Research indicates that DFB can serve as a precursor for compounds with antimicrobial activity, making it a candidate for antibiotic development.

- Anti-inflammatory Effects : Initial studies suggest that DFB may exhibit anti-inflammatory properties, although further research is needed to elucidate these effects fully.

Antimicrobial Activity

In a study focusing on the synthesis of various derivatives of DFB, researchers evaluated its antimicrobial properties against several bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that modifications to the DFB structure could enhance its efficacy against pathogens .

Enzyme Interaction Studies

DFB has been employed in studies examining enzyme-ligand interactions. For instance, it was used as a model compound to investigate the inhibition of specific enzymes involved in cancer metabolism. The findings revealed that DFB could effectively inhibit these enzymes, providing insights into its potential as an anticancer agent .

Case Studies

- Synthesis and Evaluation of Derivatives : A series of DFB derivatives were synthesized and evaluated for their biological activity. Among them, compounds with additional functional groups showed improved potency against bacterial strains compared to the parent compound. This study highlights the importance of structural modifications in enhancing biological efficacy .

- Targeting GRK Proteins : Research has demonstrated that DFB can interact with G protein-coupled receptor kinases (GRKs), which are crucial in regulating cellular signaling pathways. By inhibiting GRK activity, DFB derivatives have shown promise in treating conditions related to cardiac metabolism and hypertrophy .

Applications in Medicinal Chemistry

DFB serves as an important intermediate in the synthesis of various pharmaceuticals, including:

- Antibacterial Agents : Its derivatives have been explored as potential antibiotics due to their ability to inhibit bacterial growth.

- Anti-inflammatory Drugs : The compound's structural features may allow it to be developed into anti-inflammatory medications.

- Agrochemicals : Beyond medicinal applications, DFB is also utilized in the production of agrochemicals due to its chemical stability and reactivity.

Propriétés

IUPAC Name |

2,4-dichloro-5-fluoro-3-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2FO3/c9-6-3(8(13)14)1-5(11)7(10)4(6)2-12/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMMVQUBTLQQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)C=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595182 | |

| Record name | 2,4-Dichloro-5-fluoro-3-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214774-58-0 | |

| Record name | 2,4-Dichloro-5-fluoro-3-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.